Target Selectivity: DGBP Demonstrates >50-Fold Selectivity for GGDPS Over FDPS Versus Zoledronate
Digeranyl bisphosphonate exhibits potent inhibition of human recombinant GGDPS with an IC50 of 200 nM, while showing minimal activity against FDPS (IC50 >10,000 nM), establishing a selectivity index exceeding 50-fold . In stark contrast, the clinical bisphosphonate zoledronate primarily inhibits FDPS (IC50 = 97,000 nM for GGDPS inhibition, with Ki = 2,700 nM for FDPS), demonstrating that zoledronate lacks meaningful GGDPS inhibitory activity and instead depletes both FPP and GGPP non-selectively [1]. This differential target engagement has been validated at the cellular level: exogenous addition of GGPP completely prevented the anti-proliferative effects of DGBP in leukemia cells, whereas both GGPP and FPP were required to partially rescue zoledronate effects, confirming that DGBP acts specifically through GGPP depletion while zoledronate affects both branches of the pathway [2].
| Evidence Dimension | GGDPS inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Zoledronate: 97,000 nM; FDPS inhibition: >10,000 nM (DGBP) vs. 2,700 nM Ki (zoledronate) |
| Quantified Difference | DGBP is 485-fold more potent against GGDPS than zoledronate; DGBP shows >50-fold selectivity for GGDPS over FDPS |
| Conditions | Human recombinant GGDPS enzyme assay; [14C]IPP and GPP substrate; 10 min incubation |
Why This Matters
Target selectivity determines experimental interpretability: only DGBP enables specific interrogation of GGDPS/geranylgeranylation biology without the confounding dual-pathway inhibition inherent to zoledronate.
- [1] IUPHAR/BPS Guide to Pharmacology. digeranyl bisphosphonate ligand activity data (Ligand ID: 3187). View Source
- [2] Agabiti SS, Li J, Dong W, Hohl RJ, Wiemer AJ. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation. Cell Death Dis. 2017;8(3):e2678. View Source
